molecular formula C8H21NO6P2 B1665598 1,1-Diphosphonooctylamine CAS No. 15049-89-5

1,1-Diphosphonooctylamine

Cat. No. B1665598
CAS RN: 15049-89-5
M. Wt: 289.2 g/mol
InChI Key: BQIYVTCUMQVDEJ-UHFFFAOYSA-N
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Description

1,1-Diphosphonooctylamine is a chemical compound with the molecular formula C8H21NO6P2 . It is categorized under the class of inhibitors .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis . The specific chemical reactions involving 1,1-Diphosphonooctylamine are not detailed in the current literature.

Scientific Research Applications

Bisphosphonates: A Historical Perspective

Bisphosphonates, initially known as diphosphonates, have a rich history spanning over 40 years in medical science. These compounds, including 1,1-Diphosphonooctylamine, are stable analogs of inorganic pyrophosphate and play a significant role in treating bone diseases. The journey of bisphosphonates from bench to bedside demonstrates a successful transition from basic research to clinical application. They are now established as the primary treatment for various bone resorption diseases, such as Paget's disease, malignancy complications, and osteoporosis. Bisphosphonates inhibit bone resorption by being selectively taken up and adsorbed to mineral surfaces in bone, where they interfere with the action of bone-resorbing osteoclasts. They are classified based on their molecular modes of action, with nitrogen-containing bisphosphonates being more potent and inhibiting key enzymes of the mevalonate/cholesterol biosynthetic pathway. The significant enzyme target for bisphosphonates is farnesyl pyrophosphate synthase (FPPS), and their inhibition prevents the biosynthesis of isoprenoid compounds essential for intracellular signaling events within osteoclasts. Despite the well-established use of bisphosphonates, new applications and designer bisphosphonates continue to emerge, showing the ongoing importance of these compounds in medical science (Russell, 2011).

Clinical Development and Applications

The clinical development of bisphosphonates, including 1,1-Diphosphonooctylamine, underscores the bridge between basic science and clinical practice. These compounds' affinity for hydroxyapatite crystals has led to their broad application in diagnosing and treating various bone diseases. The historical development of bisphosphonates showcases how scientific observations at the basic level can be successfully translated into clinical applications, significantly benefiting patient care (Francis & Valent, 2007).

Therapeutic Potential and Mechanisms

1,1-Diphosphonooctylamine and similar compounds have shown promising therapeutic potential in treating bone-related malignancies. Preclinical studies suggest that bisphosphonates possess both antiosteolytic and antineoplastic properties, making them suitable for treating primary tumors and bone metastasis. The development of compounds that combine osteotropic and antineoplastic moieties is particularly promising, as it allows for adjuvant therapy of bone metastases without losing the therapeutic characteristics of the parent compounds. These findings suggest that it may be possible to design compounds well-suited for the therapeutic or prophylactic treatment of bone-related malignancies (Klenner et al., 2005).

Molecular Mechanisms of Action

The molecular mechanisms of action of bisphosphonates are increasingly understood, with nitrogen-containing bisphosphonates acting intracellularly by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins required for normal cellular function and accounts for their antitumor effects observed in vitro. Understanding these mechanisms is crucial for optimizing bisphosphonate use in clinical settings and for identifying potential direct effects on other cell types, such as tumor cells (Roelofs et al., 2006).

Future Directions

Future research on 1,1-Diphosphonooctylamine could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

(1-amino-1-phosphonooctyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h2-7,9H2,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIYVTCUMQVDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-1-phosphono-octyl)-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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